(E)-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-phenylethenesulfonamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The 5-methylisoxazol-3-yl group and the methanesulfonyl group would contribute significantly to the overall structure.Chemical Reactions Analysis
The chemical reactions involving this compound would likely be complex and varied, depending on the specific conditions and reagents used. Methanesulfonyl chloride, for example, demonstrates relatively strong acidic properties. Its mechanism of action involves protonation, wherein it adds a proton to organic molecules .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. For example, the 5-methylisoxazol-3-yl group has a boiling point of 64°C (0.2 mmHg), a density of 1.46, and is a colorless liquid at room temperature .Scientific Research Applications
Photochemical Decomposition
Research on sulfamethoxazole, a compound with structural similarities, showed that it is extremely photolabile in acidic aqueous solutions, leading to the formation of several photoproducts. This study provides insights into the photochemical behavior of sulfonamide-based compounds, which could be relevant for understanding the stability and decomposition pathways of (E)-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-phenylethenesulfonamide under light exposure (Wei Zhou & D. Moore, 1994).
Synthesis of Novel Compounds
A study explored the use of 4-toluenesulfonamide as a building block for synthesizing various novel compounds, including triazepines, pyrimidines, and azoles. This research highlights the versatility of sulfonamide derivatives in chemical synthesis, potentially applicable to the synthesis and functionalization of this compound (A. Khodairy, Ali M. Ali, & M. El-wassimy, 2016).
Safety and Hazards
Properties
IUPAC Name |
(E)-N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-phenylethenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O4S/c1-11-9-13(18-22-11)15-17-14(23-19-15)10-16-24(20,21)8-7-12-5-3-2-4-6-12/h2-9,16H,10H2,1H3/b8-7+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPJRGVRAWMDTNW-BQYQJAHWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C2=NOC(=N2)CNS(=O)(=O)C=CC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NO1)C2=NOC(=N2)CNS(=O)(=O)/C=C/C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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